Glutaric Acid

Catalog No.
S586673
CAS No.
110-94-1
M.F
C5H8O4
C5H8O4
COOH(CH2)3COOH
M. Wt
132.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutaric Acid

CAS Number

110-94-1

Product Name

Glutaric Acid

IUPAC Name

pentanedioic acid

Molecular Formula

C5H8O4
C5H8O4
COOH(CH2)3COOH

Molecular Weight

132.11 g/mol

InChI

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)

InChI Key

JFCQEDHGNNZCLN-UHFFFAOYSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
SOLUBILITY IN WATER (G/L): @ 0 DEG: 429; @ 20 DEG: 639; @ 50 DEG: 957; @ 65 DEG: 1118; FREELY SOL IN ABSOLUTE ALCOHOL, ETHER; SOL IN BENZENE, CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER
SOL IN CONCENTRATED SULFURIC ACID
1600.0 mg/mL
Solubility in water, g/100ml at 20Â °C: 63.9

Synonyms

glutaric acid, glutaric acid, calcium salt, glutaric acid, copper(2+) salt (1:1), glutaric acid, disodium salt, glutaric acid, ion(1-), glutaric acid, monosodium salt

Canonical SMILES

C(CC(=O)O)CC(=O)O

The exact mass of the compound Glutaric acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 70° f (ntp, 1992)1600000 mg/l (at 28 °c)12.11 msol. h2o, etoh, et2o, c6h6, chcl3solubility in water (g/l): @ 0 deg: 429; @ 20 deg: 639; @ 50 deg: 957; @ 65 deg: 1118; freely sol in absolute alcohol, ether; sol in benzene, chloroform; slightly sol in petroleum ethersol in concentrated sulfuric acid1600.0 mg/mlsolubility in water, g/100ml at 20 °c: 63.9. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9238. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Glutarates - Supplementary Records. It belongs to the ontological category of alpha,omega-dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Glutaric acid (CAS: 110-94-1), or pentanedioic acid, is a linear, odd-chain aliphatic dicarboxylic acid (C5) widely utilized as a high-value precursor in polymer chemistry, plasticizer manufacturing, and advanced solvent design. Unlike its even-chain homologs, glutaric acid exhibits significantly higher aqueous solubility and a depressed melting point, making it a highly processable building block [1]. These baseline properties drive its procurement for low-temperature melt polymerizations, aqueous-phase formulations, and the synthesis of highly pliable polyester foams and non-migrating plasticizers [2].

Generic substitution of glutaric acid with common even-chain dicarboxylic acids, such as adipic acid (C6) or succinic acid (C4), routinely fails in procurement due to the 'alternation effect' [1]. Even-chain dicarboxylic acids pack tightly into crystal lattices, resulting in high melting points and poor room-temperature aqueous solubility. In contrast, glutaric acid's odd-carbon structure prevents its carboxyl groups from achieving coplanar alignment with the hydrocarbon chain, drastically reducing lattice energy[1]. This fundamental structural difference means that substituting adipic acid for glutaric acid in a formulation will demand significantly higher processing temperatures, require volatile organic solvents instead of water, and yield overly rigid polymer matrices instead of pliable, flexible materials [2].

Aqueous Solubility Advantage via the Alternation Effect

Glutaric acid exhibits a substantially higher aqueous solubility compared to its even-chain homologs due to the odd-carbon alternation effect, which increases torsional conformational energy and reduces crystal lattice stability[1]. While adipic and succinic acids are only soluble to a few percent at room temperature, glutaric acid achieves over 50% (w/w) solubility [2].

Evidence DimensionAqueous Solubility at Room Temperature
Target Compound Data>50% (w/w)
Comparator Or BaselineAdipic Acid and Succinic Acid (<5% w/w)
Quantified Difference>10-fold increase in aqueous solubility
ConditionsRoom temperature aqueous solution

Enables high-concentration aqueous formulations and eliminates the need for volatile organic solvents in liquid-phase synthesis and buffer preparation.

Lowered Melting Point for Energy-Efficient Melt Polymerization

The odd-chain structure of glutaric acid prevents optimal crystal packing, resulting in a significantly lower melting point than its adjacent even-chain dicarboxylic acids [1]. Glutaric acid melts at 97.5–98.0 °C, whereas adipic acid melts at 152.3 °C and succinic acid at approximately 185 °C [2]. This lower thermal threshold facilitates energy-efficient melt condensation reactions.

Evidence DimensionMelting Point
Target Compound Data97.5 - 98.0 °C
Comparator Or BaselineAdipic Acid (152.3 °C) / Succinic Acid (~185 °C)
Quantified Difference54.3 °C to 87.0 °C reduction in melting temperature
ConditionsStandard atmospheric pressure

Reduces energy consumption and mitigates thermal degradation risks during the melt synthesis of polyesters and polyamides.

Enhanced Pliability in Polyester Foams and Plasticizers

When incorporated into polyester networks and foams, glutaric acid produces significantly more pliable materials than those synthesized from succinic or adipic acid [1]. The five-carbon chain decreases polymer elasticity and disrupts crystalline domains in the polymer backbone, making glutaric acid-derived esters highly effective, non-migrating plasticizers for PVC and flexible polyester foams [2].

Evidence DimensionPolymer Matrix Pliability and Crystallinity Disruption
Target Compound DataHigh pliability and decreased elasticity
Comparator Or BaselineAdipic Acid / Succinic Acid (Higher rigidity and crystallinity)
Quantified DifferenceSignificant reduction in polymer matrix rigidity
ConditionsPolyester foam and PVC plasticizer formulations

Critical for manufacturing highly flexible, bio-compatible plasticizers and pliable foams where adipic acid yields overly rigid structures.

Aqueous-Phase Chemical Synthesis and Formulations

Leveraging its >50% (w/w) aqueous solubility, glutaric acid is a highly effective dicarboxylic acid for high-concentration aqueous formulations, eliminating the need for volatile organic solvents required when processing adipic or succinic acids [1].

Low-Temperature Melt Polymerization of Polyesters

Due to its depressed melting point (98 °C), glutaric acid provides a distinct advantage for energy-efficient melt condensation reactions, reducing thermal degradation in sensitive polymer backbones compared to adipic acid [2].

Synthesis of High-Efficiency, Non-Migrating Plasticizers

Glutaric acid's odd-carbon structure disrupts polymer crystallinity, making it a highly effective precursor for hyperbranched oligomeric plasticizers used in flexible PVC and pliable polyester foams [3].

Physical Description

Glutaric acid appears as colorless crystals or white solid. (NTP, 1992)
Liquid, Other Solid; Dry Powder; Liquid
Colorless or white solid; [CAMEO] Fine faintly red crystals; [MSDSonline]
Solid
COLOURLESS CRYSTALS.

Color/Form

LARGE, MONOCLINIC PRISMS
COLORLESS CRYSTALS

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

132.04225873 Da

Monoisotopic Mass

132.04225873 Da

Boiling Point

576 to 579 °F at 760 mmHg (decomposes) (NTP, 1992)
200 °C @ 20 MM HG
303.00 °C. @ 760.00 mm Hg

Heavy Atom Count

9

Density

1.424 at 77 °F (NTP, 1992) - Denser than water; will sink
1.429 @ 15 °C/4 °C
1.4 g/cm³

LogP

-0.29
-0.29 (LogP)
-0.29
-0.47/-0.08 (calculated)

Decomposition

302-304Â °C

Melting Point

207.5 °F (NTP, 1992)
97.5-98 °C
95.8 °C
98Â °C

UNII

H849F7N00B

Related CAS

13521-83-0 (di-hydrochloride salt)
3343-88-2 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 150 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 150 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 147 of 150 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

EXPTL USE: GLUTARIC ACID HAD IN VITRO VIRUCIDAL ACTIVITY AGAINST LARGE NUMBER OF VIRUSES SUCH AS RHINOVIRUS & HERPES.
MEDICATION (VET): GLUTARIC ACID & P-AMINOBENZOIC ACID BLOCKED NET FLUID SECRETION CAUSED BY CHOLERA TOXIN OR THE HEAT-STABLE ENTEROTOXIN OF ESCHERICHIA COLI. THE TISSUE EXAMINED WAS LIGATED JEJUNAL LOOPS IN WEANLING PIGS.
AGENT IN ANIMAL DIABETES & BIOCHEMICAL RESEARCH

Vapor Pressure

1 mmHg at 311.9 °F ; 10 mmHg at 384.8 °F (NTP, 1992)
0.00000288 [mmHg]

Pictograms

Corrosive

Other CAS

110-94-1
68603-87-2
68937-69-9

Metabolism Metabolites

RAT LIVER MITOCHONDRIA METABOLIZED GLUTARATE VERY SLOWLY COMPARED WITH GLUTARYL-COENZYME A (COA). GLUTARYL-COA DEHYDROGENASE, WHICH CATALYZES THE STOICHIOMETRIC CONVERSION OF GLUTARYL-COA TO 1 MOLE EACH OF CARBON DIOXIDE AND CROTONYL-COA OR ITS INTERMEDIATE METABOLITE, WAS PURIFIED APPROX 44- AND 100-FOLD FROM BOVINE LIVER AND KIDNEY MITOCHONDRIA, RESPECTIVELY. THE KM FOR GLUTARYL-COA WAS 3.3 MUM.

Wikipedia

Glutaric_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

MANUFACTURED FROM CYCLOPENTANONE BY OXIDATIVE RING FISSION WITH HOT 50% NITRIC ACID IN THE PRESENCE OF VANADIUM CYANIDE. LAB PREPN BY ACID HYDROLYSIS OF TRIMETHYLENE CYANIDE...OR OF METHYLENEDIMALONIC ESTER.
OXIDATION OF CYCLOPENTANONE WITH 50% NITRIC ACID IN THE PRESENCE OF VANADIUM PENTOXIDE OR WITH AIR IN THE PRESENCE OF A CATALYST; BY-PRODUCT IN THE PRODUCTION OF ADIPIC ACID FROM CYCLOHEXANE BY OXIDATION WITH AIR & NITRIC ACID

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Services
Plastics Material and Resin Manufacturing
Utilities
Pentanedioic acid: ACTIVE
15,000 CU M/HR OFFGAS CONTAINING 10-15% SULFUR DIOXIDE & 0.5-2 MG H2S/CU M IS SCRUBBED IN 4 SUCCESSIVE PACKED COLUMNS @ 35 °C WITH 40-55 CU M/HR 30% AQ GLUTARIC ACID.
A COMPOSITION FOR NEUTRALIZING OR DESTROYING A SUSCEPTIBLE VIRUS ON INFECTED TISSUE OF A LIVING MAMMAL CONTAINS AN EFFECTIVE CONCN OF GLUTARIC ACID IN PHARMACEUTICAL VEHICLE AS WELL AS PAPER OR CLOTH COATED OR IMPREGNATED WITH THE VIRUCIDE.
GLUTARIC ACID MAY BE AN ESSENTIAL PRECURSOR IN THE BIOSYNTHESIS OF BIOTIN BY A SPECIES OF AGROBACTERIUM.

Analytic Laboratory Methods

AEROSOL PARTICLE ANALYSIS WAS DETERMINED ON GLUTARIC ACID BY MEANS OF MASS SPECTROSCOPY.

Interactions

LITHIUM CHLORIDE (1.15 G) OR LITHIUM CARBAMATE (1.5-4 G) INCREASED THE RENAL EXCRETION OF GLUTARATE IN MANIC DEPRESSIVE PATIENTS. THE EFFECTS OF LITHIUM ARE PROBABLY CAUSED BY DECREASED RENAL TUBULAR RESORPTION.

Dates

Last modified: 08-15-2023
Wang et al. Using the pimeloyl-CoA synthetase adenylation fold to synthesize fatty acid thioesters. Nature Chemical Biology, doi: 10.1038/nchembio.2361, published online 17 April 2017
Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem

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